

2-(2-Benzothiazolyl)-5-methoxyphenol spectroscopic data (NMR, IR, mass spectrometry)

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Compound of Interest

Compound Name: 2-(2-Benzothiazolyl)-5-methoxyphenol

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Spectroscopic Profile of 2-(2-Benzothiazolyl)-5-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-(2-Benzothiazolyl)-5-methoxyphenol**. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the structural elucidation, characterization, and purity assessment of this molecule, which holds potential in medicinal chemistry and materials science. While a complete experimental dataset for this specific compound is not readily available in public databases, this guide synthesizes expected spectral characteristics based on data from structurally related compounds and established spectroscopic principles.

Molecular Structure

Chemical Formula: C₁₄H₁₁NO₂S Molecular Weight: 257.31 g/mol CAS Number: 90481-46-2[1]

The structure of **2-(2-Benzothiazolyl)-5-methoxyphenol** comprises a benzothiazole ring system linked to a 5-methoxyphenol moiety at the 2-position of the thiazole ring.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(2-Benzothiazolyl)-5-methoxyphenol**. These values are predicted based on the analysis of similar compounds and are intended to serve as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~10.0 - 11.0	s (broad)	Phenolic -OH
~8.0 - 8.2	m	Aromatic-H (Benzothiazole)
~7.8 - 8.0	m	Aromatic-H (Benzothiazole)
~7.3 - 7.5	m	Aromatic-H (Benzothiazole)
~7.0 - 7.2	d	Aromatic-H (Phenol)
~6.8 - 7.0	dd	Aromatic-H (Phenol)
~6.6 - 6.8	d	Aromatic-H (Phenol)
~3.8	s	Methoxy (-OCH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=N (Thiazole)
~158 - 162	C-O (Phenol)
~150 - 155	C-O (Methoxy)
~135 - 140	Quaternary C (Benzothiazole)
~130 - 135	Quaternary C (Benzothiazole)
~120 - 130	Aromatic CH (Benzothiazole)
~115 - 125	Aromatic CH (Phenol)
~110 - 115	Quaternary C (Phenol)
~100 - 110	Aromatic CH (Phenol)
~55 - 60	Methoxy (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2-(2-Benzothiazolyl)-5-methoxyphenol** is expected to exhibit characteristic absorption bands corresponding to its functional groups. A graphical representation of the gas-phase IR spectrum is available in the NIST WebBook.[\[1\]](#)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch (-OCH ₃)
~1620	Medium	C=N stretch (thiazole ring)
1500 - 1600	Strong, multiple bands	Aromatic C=C ring stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Medium	Symmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
257	High	[M] ⁺ (Molecular Ion)
242	Moderate	[M - CH ₃] ⁺
228	Moderate	[M - CHO] ⁺
135	High	[Benzothiazole fragment] ⁺
122	Moderate	[Methoxyphenol fragment] ⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to record ^1H and ^{13}C spectra.
- **^1H NMR:** Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **^{13}C NMR:** Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

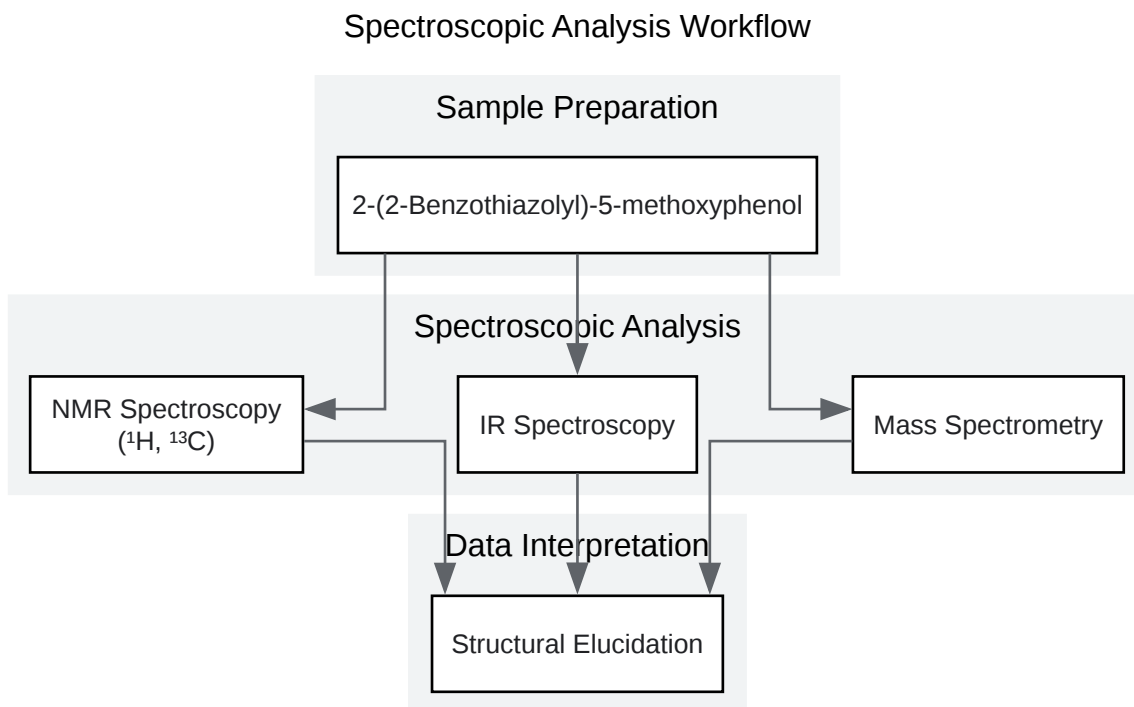
- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for generating the mass spectrum, typically using an electron energy of 70 eV.
- **Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

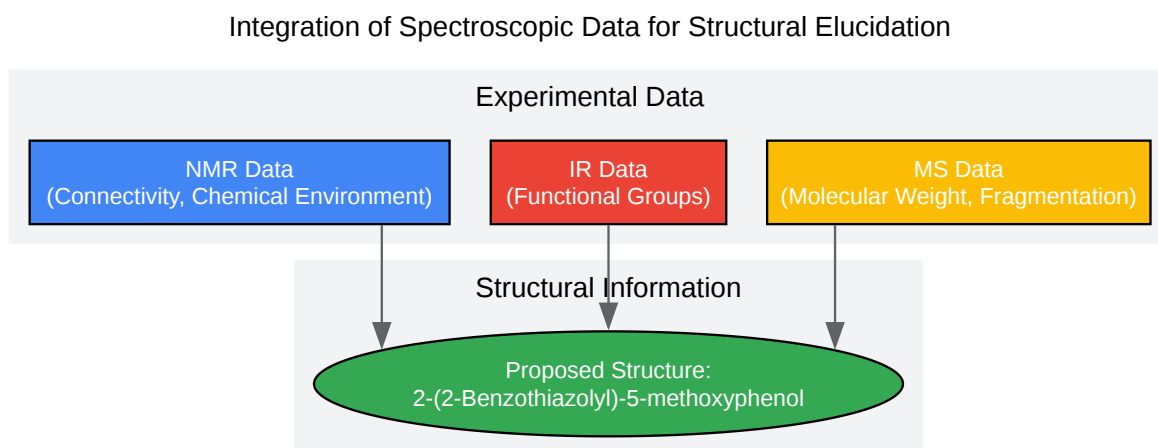
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structural elucidation.



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A general workflow for the spectroscopic analysis of a chemical compound.



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Integration of data from different spectroscopic techniques for structural confirmation.

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References

- 1. 2-(2-Benzothiazolyl)-5-methoxyphenol [webbook.nist.gov]
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